molecular formula C14H19F2N B8174112 N-(4,4-Difluorocyclohexyl)-4-ethylaniline

N-(4,4-Difluorocyclohexyl)-4-ethylaniline

Cat. No.: B8174112
M. Wt: 239.30 g/mol
InChI Key: FQHVAFQWJVTODB-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)-4-ethylaniline is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Difluorocyclohexyl)-4-ethylaniline typically involves the reaction of 4,4-difluorocyclohexylamine with 4-ethylaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Difluorocyclohexyl)-4-ethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,4-Difluorocyclohexyl)-4-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4-Difluorocyclohexyl)-4-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-Difluorocyclohexyl)-4-ethylaniline is unique due to its combination of a difluorocyclohexyl group and an aniline moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N/c1-2-11-3-5-12(6-4-11)17-13-7-9-14(15,16)10-8-13/h3-6,13,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHVAFQWJVTODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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